![molecular formula C25H30N6O2 B8180474 2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPL304110 is a potent and selective small molecule inhibitor of fibroblast growth factor receptors 1, 2, and 3. These receptors are part of the receptor tyrosine kinase family and play a crucial role in cell proliferation, migration, angiogenesis, and survival. Dysregulation of fibroblast growth factor receptor signaling pathways can lead to various types of cancer, including bladder, gastric, endometrial, and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CPL304110 involves multiple steps, including a Claisen condensation reaction. This reaction was optimized by switching the solvent from ethanol to tetrahydrofuran, which significantly reduced the reaction time from 20 hours to 10 minutes . The compound is prepared as a 10 millimolar stock solution in dimethyl sulfoxide for in vitro studies and diluted in the relevant assay media .
Industrial Production Methods: CPL304110 is produced industrially by Celon Pharma S.A. The production process involves the synthesis of the compound under controlled conditions to ensure high purity and potency. The compound is then formulated for oral administration .
Chemical Reactions Analysis
Types of Reactions: CPL304110 primarily undergoes inhibition reactions where it binds to and inhibits fibroblast growth factor receptors. It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its active form .
Common Reagents and Conditions: The compound is tested in various in vitro and in vivo models using reagents such as dimethyl sulfoxide for solubility and assay media for biological testing .
Major Products Formed: The major product formed from the reaction of CPL304110 with fibroblast growth factor receptors is the inhibited receptor complex, which prevents downstream signaling pathways involved in cancer cell proliferation .
Scientific Research Applications
CPL304110 has significant applications in scientific research, particularly in the field of oncology. It is used as a potential drug for cancers with fibroblast growth factor receptor aberrations. The compound has shown efficacy in both fibroblast growth factor receptor-dependent cell lines and patient-derived tumor xenograft models . It is also being evaluated in clinical trials for its safety, tolerability, and efficacy in patients with advanced solid malignancies .
Mechanism of Action
CPL304110 exerts its effects by binding to and inhibiting fibroblast growth factor receptors 1, 2, and 3. This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The compound’s selectivity for fibroblast growth factor receptors 1, 2, and 3 makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
CPL304110 is compared with other fibroblast growth factor receptor inhibitors such as erdafitinib and pemigatinib. While all these compounds target fibroblast growth factor receptors, CPL304110 has shown a distinctive binding profile and favorable safety and efficacy parameters in preclinical studies . Other similar compounds include:
- Erdafitinib
- Pemigatinib
- Infigratinib
CPL304110’s unique selectivity and potency make it a valuable addition to the arsenal of targeted cancer therapies .
Properties
IUPAC Name |
2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-30-8-10-31(11-9-30)19-6-7-22-23(15-19)27-25(26-22)24-14-18(28-29-24)5-4-17-12-20(32-2)16-21(13-17)33-3/h6-7,12-16H,4-5,8-11H2,1-3H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGPJPIPKDWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=NNC(=C4)CCC5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
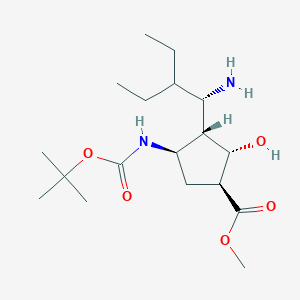
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B8180396.png)
![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B8180401.png)
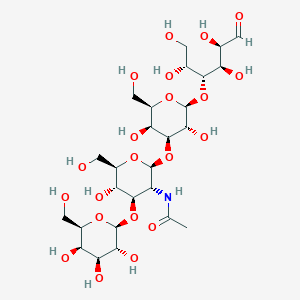
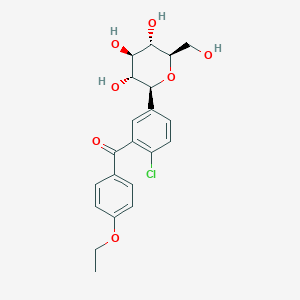
![(3aR,3a'R,8aS,8a'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8180413.png)
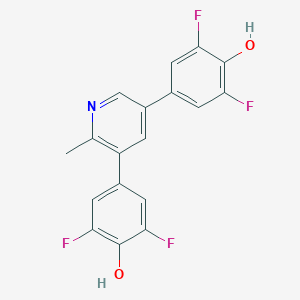
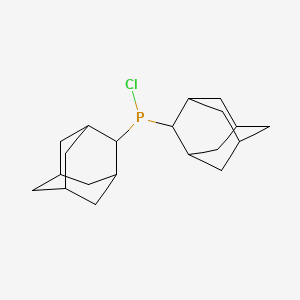
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B8180432.png)
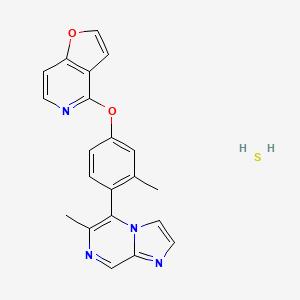

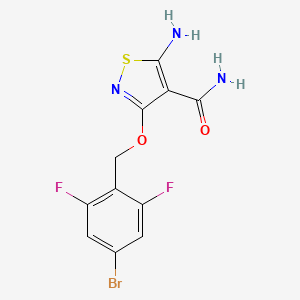
![5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8180473.png)
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)
